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Introduction
Diethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent with numerous applications in

biological and chemical research. In the field of protein purification, DMSO is a valuable tool for

enhancing protein expression, improving the solubility of challenging proteins, facilitating the

refolding of denatured proteins, and acting as a cryoprotectant for purified protein storage. Its

unique properties allow it to interact with proteins in a concentration-dependent manner,

offering a range of functionalities from stabilization at low concentrations to denaturation at

higher concentrations.[1][2] These application notes provide detailed protocols and quantitative

data for the effective use of DMSO in various stages of protein purification.

Application 1: Enhancement of Recombinant
Protein Expression in E. coli
Low concentrations of DMSO in the culture medium can significantly improve the expression

levels of certain recombinant proteins. This is thought to be due to a mild cellular stress

response that can lead to an increase in the machinery required for protein synthesis and

folding.

Quantitative Data: Effect of DMSO on Human Growth
Hormone (hGH) Expression

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1198403?utm_src=pdf-interest
https://www.benchchem.com/product/b1198403?utm_src=pdf-body
https://www.researchgate.net/publication/5939665_Protein_precipitation_and_denaturation_by_dimethyl_sulfoxide
https://www.researchgate.net/figure/Comparison-of-protein-degradation-in-the-absence-and-presence-of-05-DMSO-The-ratios_fig3_7286030
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the optimization of human growth hormone (hGH) expression

in E. coli by varying the concentration of DMSO in the culture medium.

DMSO Concentration (% v/v) Relative hGH Expression Level

0 (Control) Baseline

0.5 Increased

1.0 Optimal

1.5 Decreased

2.0 Decreased

(Data adapted from a study on the optimization

of hGH expression, where 1% DMSO was found

to be optimal)[3]

Experimental Protocol: DMSO-Mediated Enhancement of
Protein Expression
This protocol is a general guideline for optimizing recombinant protein expression in E. coli

using DMSO. The optimal DMSO concentration should be determined empirically for each

protein of interest.

Materials:

E. coli strain harboring the expression plasmid for the protein of interest

Luria-Bertani (LB) medium (or other suitable growth medium)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution

Dimethyl sulfoxide (DMSO), sterile-filtered

Incubator shaker

Spectrophotometer
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Centrifuge and appropriate tubes

Procedure:

Inoculate a starter culture of the E. coli expression strain in 5-10 mL of LB medium

containing the appropriate antibiotic and grow overnight at 37°C with shaking.

The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to

an initial OD₆₀₀ of 0.05-0.1.

Incubate the culture at the desired growth temperature (e.g., 37°C) with vigorous shaking

(200-250 rpm).

Monitor the cell growth by measuring the OD₆₀₀ periodically.

When the OD₆₀₀ reaches the optimal induction density (typically 0.6-0.8), add sterile DMSO

to the desired final concentration (e.g., 0.5%, 1%, 1.5%, 2%). A no-DMSO control culture

should be run in parallel.[3]

Simultaneously, induce protein expression by adding IPTG to the optimal final concentration

(e.g., 0.1 mM).[3]

Continue to incubate the cultures under the optimized post-induction conditions (e.g., a lower

temperature like 16°C for several hours to overnight to improve protein solubility).[3]

After the induction period, harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes

at 4°C).

Discard the supernatant and store the cell pellet at -80°C or proceed directly to cell lysis and

protein purification.

Analyze the expression levels in all conditions (different DMSO concentrations and the

control) by SDS-PAGE and Western blotting to determine the optimal DMSO concentration

for your protein.

Visualizing the Workflow for Optimizing Protein
Expression with DMSO
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Workflow for optimizing recombinant protein expression using DMSO.
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Application 2: Solubilization and Refolding of
Proteins from Inclusion Bodies
A major challenge in recombinant protein production is the formation of insoluble aggregates

known as inclusion bodies. DMSO can be used as a mild solubilizing agent for some inclusion

bodies and, more commonly, as a component in refolding buffers to facilitate the formation of

correct disulfide bonds.[4][5]

Quantitative Data: Refolding Yields of Various Proteins
While the optimal refolding conditions are highly protein-specific, the following table provides

an example of refolding yields for a set of 88 different proteins expressed as inclusion bodies,

demonstrating the potential for high recovery with an optimized protocol.

Refolding Yield Range Percentage of Proteins in this Range

~100% 27%

90% - 100% 40%

75% - 90% 9%

< 50% 13.6%

(Data adapted from a study on a two-step

denaturing and refolding method for 88 different

proteins)[6]

Experimental Protocol: In-Solution Refolding of a
Cysteine-Rich Protein Using a Redox Buffer
This protocol describes a general method for refolding a denatured protein from inclusion

bodies by dilution into a refolding buffer containing a glutathione redox pair. DMSO can be

added to this buffer, typically at 5-20% (v/v), to act as a mild oxidant and aid in disulfide bond

formation. The optimal concentration should be determined empirically.

1. Isolation and Washing of Inclusion Bodies:
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Materials: Cell pellet from expression, Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM

NaCl, 1 mM EDTA, with lysozyme and DNase I), Wash Buffer (Lysis Buffer with 1-2% Triton

X-100).

Procedure:

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells using sonication or a French press.

Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the

inclusion bodies.

Discard the supernatant. Resuspend the pellet in Wash Buffer and sonicate briefly to

disaggregate.

Repeat the centrifugation and wash step at least twice to remove contaminating proteins

and cell debris.

2. Solubilization of Inclusion Bodies:

Materials: Washed inclusion body pellet, Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 6

M Guanidine-HCl or 8 M Urea, 10 mM DTT).

Procedure:

Resuspend the washed inclusion bodies in Solubilization Buffer.

Incubate with gentle stirring at room temperature for 1-2 hours or overnight at 4°C to

ensure complete solubilization.

Clarify the solution by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove any

remaining insoluble material.

Determine the protein concentration of the supernatant.

3. Protein Refolding by Dilution:
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Materials: Solubilized protein, Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.5, 0.5 M L-

arginine, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG), and

optionally 5-20% DMSO).

Procedure:

Prepare the refolding buffer and cool it to 4°C.

Slowly add the solubilized protein to the refolding buffer with gentle, constant stirring. A

rapid dilution of at least 1:100 is common to prevent aggregation. The final protein

concentration in the refolding buffer should be low (typically 0.01-0.1 mg/mL).

Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.

After incubation, concentrate the refolded protein using ultrafiltration.

Clarify the concentrated protein by centrifugation or filtration.

Purify the refolded protein using chromatographic techniques such as size-exclusion

chromatography (SEC) or ion-exchange chromatography (IEX) to separate correctly

folded monomers from aggregates and misfolded species.

Assess the folding and activity of the purified protein using appropriate biochemical or

biophysical assays.

Visualizing the Protein Refolding Workflow```dot
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Workflow for cryopreservation and thawing of purified proteins.
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Signaling Pathway: DMSO and the E. coli Heat
Shock Response
The addition of organic solvents like DMSO to bacterial cultures can induce a stress response,

including the heat shock response, which is primarily regulated by the alternative sigma factor

σ³² (encoded by the rpoH gene). [7][8][9]This response leads to the upregulation of heat shock

proteins (HSPs), such as the DnaK/DnaJ/GrpE and GroEL/GroES chaperone systems, which

are crucial for proper protein folding and degradation of misfolded proteins. Modulating this

pathway with low concentrations of DMSO may contribute to improved yields of correctly folded

recombinant proteins.

Diagram of the σ³²-Mediated Heat Shock Response
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The σ³²-mediated heat shock response pathway in E. coli.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1198403?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Diethyl sulfoxide is a powerful and multifaceted reagent in the protein purification toolkit. Its

applications range from enhancing protein expression at the cultivation stage to ensuring the

long-term stability of the final purified product. By understanding the concentration-dependent

effects of DMSO and applying the detailed protocols provided in these notes, researchers can

overcome common challenges in protein purification, such as low expression levels, poor

solubility, and incorrect folding. As with any methodology, empirical optimization for each

specific protein is key to achieving the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1198403#protocols-for-protein-purification-using-
diethyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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